molecular formula C16H14N2O4S B1599660 Benzenesulfonamide, N-hydroxy-4-(5-methyl-3-phenyl-4-isoxazolyl)- CAS No. 501093-49-8

Benzenesulfonamide, N-hydroxy-4-(5-methyl-3-phenyl-4-isoxazolyl)-

Cat. No. B1599660
M. Wt: 330.4 g/mol
InChI Key: ONTHNDYCEKOFIC-UHFFFAOYSA-N
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Description

“Benzenesulfonamide, N-hydroxy-4-(5-methyl-3-phenyl-4-isoxazolyl)-” is a chemical compound that has been studied for its potential applications in scientific research . It is a novel COX-2 inhibitor and is therefore a drug candidate in the treatment of diseases associated with rheumatic inflammation, pain, and fever .


Synthesis Analysis

The synthesis of benzenesulfonamide derivatives has been described in various studies . For example, one study described the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect .


Molecular Structure Analysis

The molecular structure of “Benzenesulfonamide, N-hydroxy-4-(5-methyl-3-phenyl-4-isoxazolyl)-” can be analyzed using various methods . The molecular formula is C16H14N2O4S and the molecular weight is 330.358 .


Chemical Reactions Analysis

The chemical reactions involving “Benzenesulfonamide, N-hydroxy-4-(5-methyl-3-phenyl-4-isoxazolyl)-” can be complex and varied . For instance, one study showed the reduction of N-hydroxy-sulfonamides (sulfohydroxamic acids) to sulfonamides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzenesulfonamide, N-hydroxy-4-(5-methyl-3-phenyl-4-isoxazolyl)-” can be determined using various techniques . For example, the density is 1.6±0.1 g/cm3, the boiling point is 744.9±70.0 °C at 760 mmHg, and the vapor pressure is 0.0±2.6 mmHg at 25°C .

Scientific Research Applications

Therapeutic Potential and Mechanism Insights

Benzenesulfonamide derivatives have been extensively studied for their therapeutic potential and mechanisms of action across various diseases and conditions. These studies encompass a range of applications from endothelin receptor antagonism, photochemical properties, carbonic anhydrase inhibition, to potential antidiabetic, antimicrobial, and anti-HIV activities.

Endothelin Receptor Antagonism : One notable application involves the development of biphenylsulfonamide endothelin antagonists, with specific focus on mono- and disubstituted analogues demonstrating significant activity against endothelin-A (ETA) receptors. These compounds, including BMS-187308, have shown promise in inhibiting pressor effects induced by endothelin-1 (ET-1) in animal models, highlighting their potential for treating conditions associated with endothelin dysfunction (Murugesan et al., 1998).

Photochemical Decomposition and Environmental Impacts : The photochemical properties of sulfamethoxazole, a related compound, have been examined, revealing its photolability and the formation of various photoproducts. This study provides insights into the environmental fate and potential impacts of these compounds, emphasizing the need for further research on their degradation pathways and effects (Zhou & Moore, 1994).

Carbonic Anhydrase Inhibition for Therapeutic Applications : The inhibition of carbonic anhydrase (CA) isozymes by benzenesulfonamide derivatives has been explored for therapeutic applications, including the treatment of glaucoma, cancer, and neurological disorders. Compounds have been identified with potent inhibitory effects on human CA isozymes II and VII, offering potential as drug candidates for treating conditions related to these enzymes (Altug et al., 2017).

properties

IUPAC Name

N-hydroxy-4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-11-15(16(17-22-11)13-5-3-2-4-6-13)12-7-9-14(10-8-12)23(20,21)18-19/h2-10,18-19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTHNDYCEKOFIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30458535
Record name UNII-6M6L09OU0A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonamide, N-hydroxy-4-(5-methyl-3-phenyl-4-isoxazolyl)-

CAS RN

501093-49-8
Record name Benzenesulfonamide, N-hydroxy-4-(5-methyl-3-phenyl-4-isoxazolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501093498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UNII-6M6L09OU0A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZENESULFONAMIDE, N-HYDROXY-4-(5-METHYL-3-PHENYL-4-ISOXAZOLYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M6L09OU0A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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